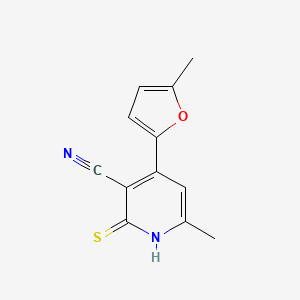![molecular formula C12H15N3O2S B5649358 1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5649358.png)
1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-methoxypyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives involves the reaction of appropriate precursors, such as thiocarbazate with acid derivatives or aldehydes, leading to a variety of thiadiazole cores. An efficient method for the synthesis involves condensation reactions, cyclization, and rearrangements under specific conditions to yield the desired thiadiazole compounds with high purity and yield. For instance, compounds with a thiadiazole ring have been synthesized through reactions involving alkoxycarbonyl isothiocyanates and subsequent transformations to achieve the target molecule (Kristinsson & Winkler, 1982).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including those with an isopropyl group and a methoxypyridinone moiety, is characterized by spectroscopic methods such as NMR, IR, and X-ray crystallography. These analyses reveal the configuration, conformation, and intermolecular interactions within the crystal lattice, providing insights into the molecule's geometric and electronic structures. For example, a study on a related thiadiazole derivative showcased the molecular geometry and intermolecular interactions through X-ray diffraction analysis, highlighting the importance of hydrogen bonding and π-π stacking in the crystal structure (Wu et al., 2013).
Chemical Reactions and Properties
Thiadiazole compounds engage in a variety of chemical reactions, influenced by their functional groups and structural framework. They can participate in nucleophilic substitution, electrophilic addition, and cycloaddition reactions, depending on the reacting species and conditions. The chemical properties are significantly determined by the thiadiazole ring, which imparts reactivity towards forming new bonds or undergoing ring transformations under specific conditions. The presence of substituents like the isopropyl group and methoxypyridinone moiety further modulates the chemical behavior, offering a versatile platform for chemical modifications (Tatsuta et al., 1994).
properties
IUPAC Name |
3-methoxy-1-[(4-propan-2-ylthiadiazol-5-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8(2)11-10(18-14-13-11)7-15-6-4-5-9(17-3)12(15)16/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBHOCYUFHVXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)CN2C=CC=C(C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-methoxypyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-nitrophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5649286.png)

![(3aS*,10aS*)-2-(1,3-thiazol-2-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5649295.png)
![(3S*,4R*)-1-[2-(2-ethylphenoxy)ethyl]-4-methylpiperidine-3,4-diol](/img/structure/B5649299.png)

![3-{1-[(3-fluoro-4-hydroxyphenyl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5649320.png)
![5-{[1-(4-methoxybenzoyl)piperidin-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5649327.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-4-(4-fluorophenyl)butanamide](/img/structure/B5649335.png)

![4-[5-(4-nitrophenyl)-2-pyrimidinyl]morpholine](/img/structure/B5649367.png)
![4-[(1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5649371.png)
![4-(hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5649372.png)
